![molecular formula C13H7ClFNO B6374278 4-(4-Chloro-3-cyanophenyl)-2-fluorophenol, 95% CAS No. 1261894-00-1](/img/structure/B6374278.png)
4-(4-Chloro-3-cyanophenyl)-2-fluorophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloro-3-cyanophenyl)-2-fluorophenol, 95% (4-CPCF) is a compound that belongs to the class of organofluorine compounds. It is a white crystalline solid that is insoluble in water and has a molecular weight of 223.52 g/mol. 4-CPCF is widely used in scientific research and has a variety of applications in the laboratory setting.
Scientific Research Applications
4-(4-Chloro-3-cyanophenyl)-2-fluorophenol, 95% has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as an intermediate in the synthesis of pharmaceuticals, and as a catalyst in the polymerization of vinyl monomers. It is also used in the synthesis of fluorescent dyes and in the preparation of polymers-based materials.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-cyanophenyl)-2-fluorophenol, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme involved in the synthesis of prostaglandins. Inhibition of COX-2 leads to decreased production of prostaglandins, which in turn leads to anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
4-(4-Chloro-3-cyanophenyl)-2-fluorophenol, 95% has been shown to have anti-inflammatory and analgesic effects in animal studies. It has also been shown to have anti-bacterial and anti-fungal properties. In addition, it has been shown to be a potent inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme involved in the synthesis of prostaglandins.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(4-Chloro-3-cyanophenyl)-2-fluorophenol, 95% in laboratory experiments include its low cost and its availability in both liquid and solid form. It is also relatively easy to synthesize and can be used in a wide variety of applications. However, there are some limitations to using 4-(4-Chloro-3-cyanophenyl)-2-fluorophenol, 95% in laboratory experiments. For example, it is not soluble in water, which can limit its use in certain applications. In addition, there is limited information available on its biochemical and physiological effects.
Future Directions
The potential future directions for 4-(4-Chloro-3-cyanophenyl)-2-fluorophenol, 95% include further research into its biochemical and physiological effects, its potential therapeutic applications, and its potential toxicity. In addition, further research is needed to understand the mechanism of action of 4-(4-Chloro-3-cyanophenyl)-2-fluorophenol, 95% and to develop methods for more efficient synthesis of the compound. Finally, further research is needed to explore the potential of 4-(4-Chloro-3-cyanophenyl)-2-fluorophenol, 95% as a catalyst in the polymerization of vinyl monomers.
Synthesis Methods
4-(4-Chloro-3-cyanophenyl)-2-fluorophenol, 95% can be synthesized from 4-chloro-3-cyanophenol and 2-fluoroaniline through a two-step procedure. The first step involves the condensation of 4-chloro-3-cyanophenol and 2-fluoroaniline in the presence of an acid catalyst, such as sulfuric acid, to form 4-(4-chloro-3-cyanophenyl)-2-fluorophenol. The second step involves the purification of the compound by recrystallization.
properties
IUPAC Name |
2-chloro-5-(3-fluoro-4-hydroxyphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFNO/c14-11-3-1-8(5-10(11)7-16)9-2-4-13(17)12(15)6-9/h1-6,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAHNRYLPNRSMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C#N)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684373 |
Source
|
Record name | 4-Chloro-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261894-00-1 |
Source
|
Record name | 4-Chloro-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.